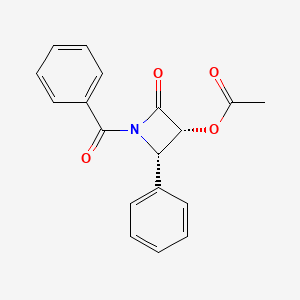![molecular formula C15H20N4O4 B13813617 1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine CAS No. 5463-34-3](/img/structure/B13813617.png)
1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-METHYL-3-PROPAN-2-YL-PENT-4-EN-2-YLIDENE)AMINO]-2,4-DINITRO-ANIL INE is a complex organic compound characterized by its unique structure and functional groups. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYL-3-PROPAN-2-YL-PENT-4-EN-2-YLIDENE)AMINO]-2,4-DINITRO-ANIL INE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYL-3-PROPAN-2-YL-PENT-4-EN-2-YLIDENE)AMINO]-2,4-DINITRO-ANIL INE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This process typically involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[(4-METHYL-3-PROPAN-2-YL-PENT-4-EN-2-YLIDENE)AMINO]-2,4-DINITRO-ANIL INE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(4-METHYL-3-PROPAN-2-YL-PENT-4-EN-2-YLIDENE)AMINO]-2,4-DINITRO-ANIL INE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-METHYL-3-PROPAN-2-YL-PENT-4-EN-2-YLIDENE)AMINO]-2,4-DINITRO-ANIL INE shares similarities with other nitroaniline derivatives, such as 2,4-dinitroaniline and 2,6-dinitroaniline.
- **These compounds have similar functional groups and undergo comparable chemical reactions .
Uniqueness
- **N-[(4-METHYL-3-PROPAN-2-YL-PENT-4-EN-2-YLIDENE)AMINO]-2,4-DINITRO-ANIL INE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
- **Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
5463-34-3 |
|---|---|
Molecular Formula |
C15H20N4O4 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
N-[(4-methyl-3-propan-2-ylpent-4-en-2-ylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H20N4O4/c1-9(2)15(10(3)4)11(5)16-17-13-7-6-12(18(20)21)8-14(13)19(22)23/h6-8,10,15,17H,1H2,2-5H3 |
InChI Key |
UAQMMJLGPGWUEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=C)C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


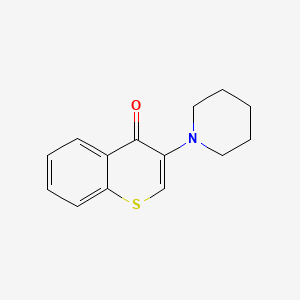
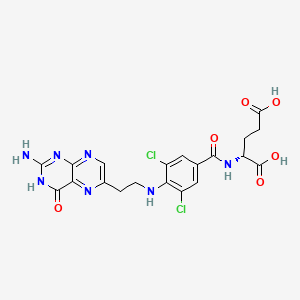
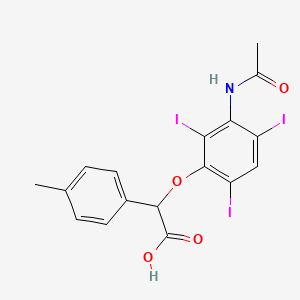
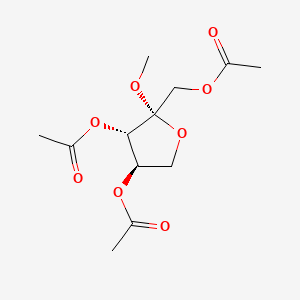
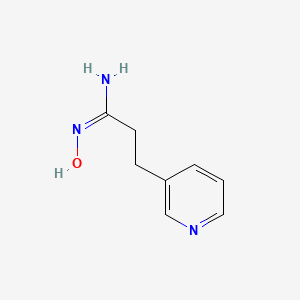

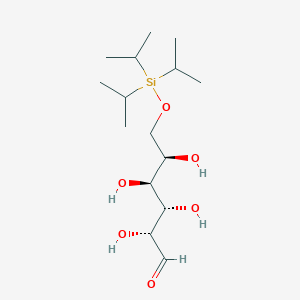
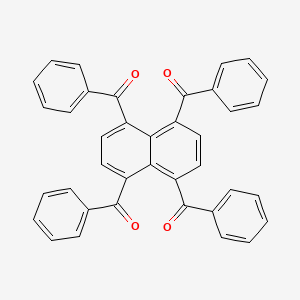
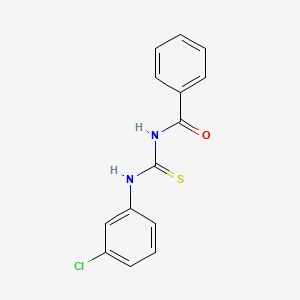
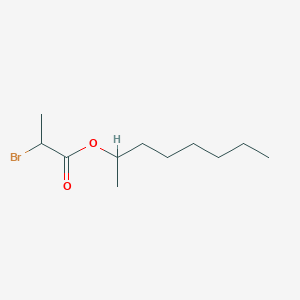
![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)

